Technical Guide: tert-Butyl 7-methylindoline-1-carboxylate (CAS 143262-19-5)
Technical Guide: tert-Butyl 7-methylindoline-1-carboxylate (CAS 143262-19-5)
This guide provides an in-depth technical analysis of tert-Butyl 7-methylindoline-1-carboxylate , a specialized heterocyclic building block used in the design of small-molecule therapeutics.
Executive Summary
tert-Butyl 7-methylindoline-1-carboxylate (CAS 143262-19-5) is a protected indoline derivative characterized by a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl substituent at the C7 position. This compound serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors , GPCR ligands , and neuroprotective agents .
The 7-methyl substituent is chemically significant for two reasons:
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Conformational Control: It introduces steric bulk ortho to the nitrogen, restricting rotation in downstream biaryl systems (atropisomerism potential).
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Metabolic Blocking: It obstructs the C7 position, a common site for oxidative metabolism (CYP450-mediated hydroxylation) in indole-based drugs.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| CAS Number | 143262-19-5 |
| IUPAC Name | tert-butyl 7-methyl-2,3-dihydroindole-1-carboxylate |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| Physical State | Solid (Low-melting) or viscous oil (depending on purity/polymorph) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| LogP (Predicted) | ~3.8 (Lipophilic) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Routes & Methodology
The synthesis of CAS 143262-19-5 typically follows a "Reduction-Protection" strategy starting from the commercially available 7-methylindole.
Workflow Diagram: Synthesis Pathway
Figure 1: The standard two-step synthetic pathway converting 7-methylindole to the N-Boc protected indoline.[1]
Detailed Experimental Protocol
Step 1: Selective Reduction (Indole → Indoline)
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Reagents: Sodium cyanoborohydride (NaCNBH₃), Glacial Acetic Acid (AcOH).
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Rationale: Indoles are electron-rich but resistant to hydrogenation due to aromaticity. NaCNBH₃ in acidic media selectively reduces the C2-C3 double bond without over-reducing the benzene ring.
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Procedure:
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Dissolve 7-methylindole (1.0 eq) in glacial acetic acid at 15°C.
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Add NaCNBH₃ (3.0 eq) portion-wise to control exotherm.
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Stir at room temperature for 2–4 hours. Monitor by TLC (The indoline spot is usually more polar and stains blue/purple with ninhydrin or p-anisaldehyde).
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Quench: Pour into ice water and basify with NaOH (pH > 10).
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Extraction: Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.
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Step 2: N-Boc Protection (Indoline → Product) [1]
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Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP).
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Rationale: The 7-methyl group creates steric hindrance around the nitrogen (N1). Standard Boc protection might be sluggish; DMAP acts as a nucleophilic catalyst to accelerate the reaction.
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Procedure:
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Dissolve crude 7-methylindoline (1.0 eq) in anhydrous Dichloromethane (DCM) or THF.
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Add TEA (2.0 eq) and DMAP (0.1 eq).
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Cool to 0°C and add Boc₂O (1.2 eq) dissolved in DCM dropwise.
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Allow to warm to room temperature and stir overnight (12–16h).
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Work-up: Wash with 1M HCl (to remove excess amine/DMAP), then saturated NaHCO₃ and brine.
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Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product elutes as a white to off-white solid.[2]
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Reactivity & Applications in Drug Discovery
Once synthesized, CAS 143262-19-5 acts as a versatile scaffold. The N-Boc group directs reactivity and protects the amine during harsh transformations.
Functionalization Map
Figure 2: Divergent synthetic utility of the N-Boc-7-methylindoline scaffold.
Key Transformations
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C2-Functionalization (Directed Lithiation): The Boc group is a Directed Metalation Group (DMG). Treatment with sec-butyllithium (s-BuLi) at -78°C selectively deprotonates the C2 position.
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Application: Introduction of formyl, carboxyl, or aryl groups at C2.
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Oxidative Aromatization: After modifying the indoline ring (e.g., C5 halogenation), the system can be oxidized back to the indole using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ .
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Why use indoline first? Indolines undergo electrophilic aromatic substitution (SEAr) at C5 much more cleanly than indoles (which prefer C3).
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Boc-Deprotection: Standard removal using TFA/DCM (1:1) or 4M HCl in Dioxane yields the 7-methylindoline salt, ready for urea formation or amide coupling.
Safety & Handling (SDS Highlights)
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
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Handling:
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Avoid inhalation of dust/vapors.
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Use in a fume hood.
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Specific Warning: Indolines can be prone to air oxidation (turning brown) over time. Store under inert gas.
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First Aid:
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Eye Contact: Rinse cautiously with water for 15 minutes.
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Skin: Wash with soap and water.
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References
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BenchChem. (2025). Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate. (Analogous N-Boc protection protocols).
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Sigma-Aldrich. (2025). Product Specification: tert-Butyl 7-bromoindoline-1-carboxylate (CAS 143262-17-3). (Physical property correlation).
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Organic Chemistry Portal. (2018). Boc-Protected Amines: Synthesis and Reactivity. (General mechanistic grounding).
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ChemicalBook. (2025). tert-Butyl 7-methylindoline-1-carboxylate Properties and Suppliers.
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National Institutes of Health (NIH). (2022). Synthesis of New 2,3-Dihydroindole Derivatives. (Reduction methodologies for indolines).
